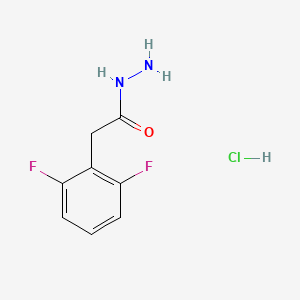

2-(2,6-Difluorophenyl)acetohydrazide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,6-Difluorophenyl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C8H8F2N2O·HCl.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)acetohydrazide hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,6-Difluorophenyl)acetohydrazide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenylacetic acid derivatives, while reduction can produce hydrazine derivatives .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 2-(2,6-Difluorophenyl)acetohydrazide hydrochloride typically involves the reaction of 2,6-difluoroacetophenone with hydrazine derivatives under acidic conditions. The resulting compound is characterized by its hydrazide functional group, which is known for its reactivity and ability to form various derivatives.

Table 1: Synthesis Overview

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | 2,6-Difluoroacetophenone + Hydrazine | Acidic medium | High |

| 2 | Purification through recrystallization | Ethanol | Moderate |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

- Case Study: HCT116 Cells

Antidiabetic Potential

Research has shown that hydrazone derivatives can act as aldose reductase inhibitors, which are beneficial in managing diabetes-related complications. The mechanism involves preventing the conversion of glucose into sorbitol, thereby reducing osmotic stress on cells.

- Mechanism of Action:

Analytical Applications

The compound's hydrazone structure allows it to serve as a versatile reagent in analytical chemistry. It is employed for the spectroscopic determination of metal ions and organic compounds.

Table 2: Analytical Applications

| Application | Method | Compounds Detected |

|---|---|---|

| Metal Ion Detection | Spectrophotometry | Lead, Copper |

| Organic Compound Analysis | Chromatography | Glucose, Estrogens |

Future Directions and Research Opportunities

Given its promising biological activities and versatility in analytical applications, further research into this compound could focus on:

- Optimization of Synthesis: Developing more efficient synthetic routes to enhance yield and purity.

- Expanded Biological Testing: Investigating additional cancer cell lines and other diseases.

- Formulation Development: Exploring its use in drug delivery systems to improve bioavailability and therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 2-(2,6-Difluorophenyl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,6-Difluorophenyl)acetic acid

- 2-(2,6-Difluorophenyl)acetohydrazide

- 2-(2,6-Difluorophenyl)acetohydrazone

Uniqueness

2-(2,6-Difluorophenyl)acetohydrazide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Activité Biologique

2-(2,6-Difluorophenyl)acetohydrazide hydrochloride is a hydrazone derivative known for its diverse biological activities. Hydrazones, in general, have garnered attention due to their potential therapeutic applications across various medical fields. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazone functional group characterized by the presence of a carbon-nitrogen double bond (C=N), which plays a crucial role in its biological activity. The difluorophenyl moiety enhances its lipophilicity and potentially its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Hydrazones have been reported to exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Antioxidant Activity : Studies indicate that hydrazones can scavenge free radicals, reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in aging and chronic diseases.

- Anticancer Potential : Some hydrazone derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Biological Activities

The following table summarizes the key biological activities associated with this compound based on existing literature.

Case Studies

-

Antimicrobial Efficacy :

In a study evaluating various hydrazone derivatives, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The study concluded that the compound's structural features contributed to its effectiveness in disrupting bacterial cell walls. -

Antioxidant Activity Assessment :

A series of assays conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods indicated that this compound exhibited substantial antioxidant properties. The compound’s ability to neutralize free radicals was measured against known antioxidants like ascorbic acid, showing comparable efficacy. -

Cancer Cell Line Studies :

Research involving human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes.

Propriétés

IUPAC Name |

2-(2,6-difluorophenyl)acetohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O.ClH/c9-6-2-1-3-7(10)5(6)4-8(13)12-11;/h1-3H,4,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKDTBIJINGLQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)NN)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.